(5-Methoxybenzoxazol-2-yl)methylamine
Overview
Description
Benzoxazole is a heterocyclic compound consisting of a fused benzene and oxazole ring . It is a planar molecule and is a common motif in many pharmaceuticals and functional materials . Benzoxazoles have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Synthesis Analysis
Benzoxazoles can be synthesized using a variety of methods. One common method involves the reaction of 2-aminophenols with carboxylic acids, aldehydes, ketones, or isothiocyanates under different reaction conditions . Another method involves the reaction of ammonia with methanol in the presence of an aluminosilicate catalyst .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed using techniques such as IR spectroscopy, 1H/13C-NMR, and mass spectrometry .Chemical Reactions Analysis
Benzoxazole derivatives can undergo a variety of chemical reactions. For example, they can react with ethyl chloroacetate in the presence of anhydrous potassium carbonate .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific compound. For example, methylamine, a simple amine, is a colorless gas and is sold as a solution in methanol, ethanol, tetrahydrofuran, or water .Scientific Research Applications
Toxicokinetic Studies and Metabolism
The toxicokinetics and metabolism of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), which include structures related to (5-Methoxybenzoxazol-2-yl)methylamine, were investigated. These substances undergo extensive metabolism in human hepatocellular carcinoma cells (HepaRG), primarily through O-dealkylation, hydroxylation, glucuronidation, and combinations thereof. Cytochrome P450 enzymes such as CYP1A2, 2D6, 2C8, 2C19, and 3A4 play a significant role in their metabolic pathways. This research aids forensic and clinical toxicologists in identifying these substances in cases of abuse or intoxication, facilitating a thorough risk assessment (Richter et al., 2019).
DNA Damage Repair Manipulation in Cancer Treatment
Investigations into enhancing the efficacy of the chemotherapeutic agent temozolomide for treating ovarian cancer have shown promising avenues through the manipulation of DNA base excision repair pathways. The study highlights the potential of using methoxyamine, a derivative related to this compound, to sensitize cancer cells to temozolomide, suggesting a pathway for improved therapeutic strategies (Fishel et al., 2007).
Synthesis of Selectively Methylated Benzimidazoles
Research into the synthesis of selectively methylated benzimidazoles has led to novel methodologies involving the use of intermediate benzotriazol-1-yl derivatives. These procedures offer a potentially general method for synthesizing 5- and 6-substituted-1-methylbenzimidazoles, highlighting the utility of methoxyamine derivatives in facilitating complex organic syntheses (Katritzky et al., 1994).
Histone Deacetylase 6 Inhibitors in Alzheimer's Disease
A series of 5-aroylindolyl-substituted hydroxamic acids, including compounds with methoxybenzoyl groups, have been developed as selective histone deacetylase 6 (HDAC6) inhibitors. These compounds show potential for treating Alzheimer's disease by decreasing phosphorylation and aggregation of tau proteins, highlighting the therapeutic potential of methoxyamine derivatives in neurodegenerative disorders (Lee et al., 2018).
Cardiac Effects of Psychoactive Substances
A study on the cardiac effects of psychoactive substances, including derivatives of this compound, has revealed potential cardiotoxicity. These findings underscore the importance of understanding the cardiovascular implications of new psychoactive substances, contributing to safer therapeutic and recreational use guidelines (Yoon et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5-methoxy-1,3-benzoxazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJKOTYLRCBOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298282 | |
Record name | 5-Methoxy-2-benzoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-49-8 | |
Record name | 5-Methoxy-2-benzoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944897-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-benzoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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